Natural Yellow 18

説明

BenchChem offers high-quality Natural Yellow 18 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Natural Yellow 18 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

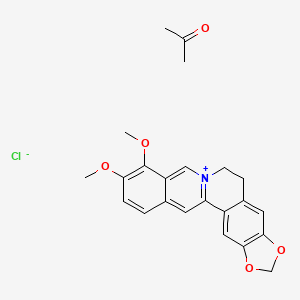

C23H24ClNO5 |

|---|---|

分子量 |

429.9 g/mol |

IUPAC名 |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;propan-2-one;chloride |

InChI |

InChI=1S/C20H18NO4.C3H6O.ClH/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-3(2)4;/h3-4,7-10H,5-6,11H2,1-2H3;1-2H3;1H/q+1;;/p-1 |

InChIキー |

UMAAATZDEZLEAD-UHFFFAOYSA-M |

正規SMILES |

CC(=O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[Cl-] |

製品の起源 |

United States |

Application Note: Fluorescent Staining of Mast Cell Heparin using Natural Yellow 18

Introduction: Illuminating the Mast Cell Granule

Mast cells are critical sentinel cells of the immune system, strategically located in tissues that form the interface between the body and the external environment, such as the skin, lungs, and gastrointestinal tract.[1] They are key players in inflammatory responses, allergies, and host defense. A defining characteristic of mast cells is their cytoplasm, which is densely packed with secretory granules. These granules are rich in a variety of pre-formed bioactive mediators, including histamine, proteases (like tryptase and chymase), and the highly sulfated glycosaminoglycan, heparin.[1]

Heparin is not merely a passive storage matrix; it is a potent anticoagulant and plays a crucial role in packaging and storing the positively charged mediators within the granules.[2][3] The unique, highly anionic nature of heparin, conferred by its extensive sulfation, makes it an excellent target for specific histochemical detection.[4][5]

While classic metachromatic stains like Toluidine Blue have been used for decades to identify mast cells, fluorescent techniques offer distinct advantages, including higher sensitivity and the potential for multiplexing with other fluorescent probes.[6][7] Natural Yellow 18, an organic fluorescent dye also known as Berberine or Thiazole Yellow G, serves as an effective tool for this purpose.[8][9] This application note provides a comprehensive guide to the principles and practice of using Natural Yellow 18 for the specific fluorescent labeling of heparin within mast cell granules, aimed at researchers, scientists, and drug development professionals.

Principle of the Method: Electrostatic Interaction and Fluorescence

The staining mechanism of Natural Yellow 18 is rooted in a fundamental electrostatic interaction. Heparin's structure is characterized by a repeating disaccharide unit with a high density of sulfate and carboxylate groups, giving it a strong polyanionic charge.[4][5] Natural Yellow 18 is a cationic dye that, under appropriate pH and ionic strength conditions, binds with high affinity to these negatively charged sites on the heparin polymer.[7][10] This binding event is believed to induce a conformational change or aggregation of the dye molecules, leading to a significant enhancement of their intrinsic fluorescence, which can be visualized using fluorescence microscopy. The result is a bright, localized fluorescent signal corresponding to the heparin-rich mast cell granules.[11]

This technique offers good specificity for heparin due to its exceptionally high charge density compared to other glycosaminoglycans. However, it is important to note that other highly sulfated proteoglycans could potentially be stained.[10] Therefore, appropriate controls are essential for validating the specificity of the staining in any new experimental system.

Experimental Workflow Overview

The following diagram outlines the general workflow for staining mast cells with Natural Yellow 18. Detailed protocols for specific sample types are provided in the subsequent sections.

Caption: General experimental workflow for Natural Yellow 18 staining.

Detailed Protocols

Required Reagents and Equipment

-

Dye: Natural Yellow 18 (Thiazole Yellow G, C.I. 19540)[12]

-

Fixatives:

-

4% Paraformaldehyde (PFA) in PBS, pH 7.4

-

Carnoy's Fixative (Ethanol, Chloroform, Acetic Acid)

-

-

Permeabilization Buffer: 0.1% Triton™ X-100 or 0.1% Saponin in PBS.

-

Buffers: Phosphate-Buffered Saline (PBS), pH 7.4

-

Nuclear Counterstain (Optional): DAPI (4′,6-diamidino-2-phenylindole) solution.

-

Mounting Medium: Aqueous, anti-fade mounting medium (e.g., ProLong™ Gold).

-

Equipment:

Protocol for Staining Cultured Cells

-

Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and grow to the desired confluency.

-

Fixation:

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization:

-

Washing: Wash twice with PBS for 5 minutes each.

-

Staining:

-

Prepare a 10 µg/mL working solution of Natural Yellow 18 in PBS from a stock solution (e.g., 1 mg/mL in water).

-

Incubate coverslips with the staining solution for 30 minutes at room temperature, protected from light.

-

-

Washing: Wash three times with PBS for 5 minutes each to remove unbound dye and minimize background.

-

Counterstaining (Optional): Incubate with a DAPI solution for 5 minutes to stain the nuclei. Wash once with PBS.

-

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.

-

Imaging: Visualize using a fluorescence microscope. Natural Yellow 18 will appear as bright yellow-green fluorescence in the cytoplasmic granules.

Protocol for Staining Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.

-

Rehydrate through a graded series of ethanol: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min).

-

Rinse in distilled water.

-

-

Staining:

-

Incubate slides with a 10 µg/mL working solution of Natural Yellow 18 in PBS for 30 minutes at room temperature, protected from light.

-

Note: For tissue sections, permeabilization is generally not required as the processing and sectioning steps sufficiently expose intracellular components.

-

-

Washing: Wash three times in PBS for 5 minutes each.

-

Counterstaining (Optional): Perform DAPI staining as described for cultured cells.

-

Mounting: Coverslip using an aqueous anti-fade mounting medium.

-

Imaging: Visualize using a fluorescence microscope.

Protocol Validation and Controls: Ensuring Trustworthiness

Every protocol must be a self-validating system. The inclusion of proper controls is non-negotiable for ensuring the specificity and reliability of the results.[18]

-

Positive Control: Use a tissue or cell type known to be rich in mast cells (e.g., skin, intestinal submucosa) to confirm that the staining protocol is working correctly.

-

Negative Control: Include a tissue or cell type known to lack mast cells to assess the level of non-specific background staining.

-

Specificity Control (Enzymatic): Pre-treat a duplicate section or coverslip with heparinase I prior to staining. The specific fluorescent signal should be abolished, confirming that the dye is binding to heparin.

-

Specificity Control (Competitive Binding): Co-incubate a duplicate sample with the Natural Yellow 18 staining solution and an excess of soluble heparin (e.g., 100 µg/mL). The free heparin should competitively block the dye from binding to the granular heparin, significantly reducing or eliminating the fluorescent signal.[19]

Data Interpretation and Troubleshooting

Expected Results: Mast cells will be identifiable by the presence of bright yellow-green fluorescent granules within their cytoplasm. The nucleus will be unstained by Natural Yellow 18 but can be visualized with a blue DAPI counterstain.

| Problem | Potential Cause | Suggested Solution |

| Weak or No Signal | Improper fixation preserving heparin poorly. | Test alternative fixatives like Carnoy's solution, which can be better for preserving mast cell granules.[20] |

| Insufficient permeabilization (for cells). | Increase permeabilization time or try a different agent (e.g., Saponin). | |

| Dye concentration too low or degraded. | Prepare fresh dye solution. Try a slightly higher concentration (e.g., 20 µg/mL). | |

| High Background | Incomplete removal of unbound dye. | Increase the number and duration of washing steps after staining. |

| Dye concentration too high. | Decrease the working concentration of Natural Yellow 18. | |

| Autofluorescence from the tissue or fixative. | Aldehyde fixatives can increase autofluorescence.[16][17] Use a commercial autofluorescence quenching reagent or appropriate spectral unmixing during image analysis. | |

| Non-Specific Staining | Dye is binding to other anionic molecules. | Verify specificity with heparinase or competitive binding controls. Ensure the pH of all buffers is maintained at ~7.4. |

Summary of Key Protocol Parameters

| Parameter | Cultured Cells | Paraffin-Embedded Tissue | Rationale |

| Fixation | 4% PFA, 15 min | N/A (fixed during processing) | Preserves morphology and granular content.[16] |

| Permeabilization | 0.1% Triton X-100, 10 min | Not typically required | Allows dye access to intracellular granules.[15] |

| NY18 Concentration | 10 µg/mL | 10 µg/mL | Optimal for balancing signal and background. |

| Staining Time | 30 min at RT | 30 min at RT | Sufficient for dye binding. |

| Washing | 3 x 5 min in PBS | 3 x 5 min in PBS | Reduces non-specific background. |

Conclusion

The use of Natural Yellow 18 provides a rapid, sensitive, and specific method for the fluorescent detection of heparin in mast cell granules. Its application is suitable for a variety of sample types, including cultured cells and tissue sections. By following the detailed protocols and incorporating rigorous validation controls, researchers can confidently identify and study mast cell populations, enabling deeper insights into their role in health and disease.

References

-

Guide to Fixation and Permeabilization. (2023). FluoroFinder. [Link]

-

Permeabilization & Fixation - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

-

Human intestinal mucosal mast cells: evaluation of fixation and staining techniques. (1987). PubMed. [Link]

-

Dermal Mast Cells in Mastocytosis: Fixation, Distribution and Quantitation. (1986). Acta Derm Venereol (Stockh). [Link]

-

The fluorescent staining of heparin in mast cells using berberine sulfate: compatibility with paraformaldehyde or o-phthalaldehyde induced fluorescence and metachromasia. (1980). PubMed. [Link]

-

Comparison of histochemical staining techniques for detecting mast cells in oral lesions. (2019). Biotech Histochem. [Link]

-

Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review). (2019). PMC. [Link]

-

Heparin. Wikipedia. [Link]

-

Mineralogical Characteristics and Luminescent Properties of Natural Fluorite with Three Different Colors. (2022). PMC. [Link]

-

The New Heparins. (2000). PMC. [Link]

-

Mineralogical characterization and fluorescence properties of blue, yellow and green apatite. (2025). Scientific Reports. [Link]

-

Identification of Mast Cells and Mast Cell Subpopulations. Humana Press. [Link]

-

The Staining of Mast Cells: A Historical Overview. (2018). Karger Publishers. [Link]

-

Mechanisms of berberine (natural yellow 18)-induced mitochondrial dysfunction: interaction with the adenine nucleotide translocator. (2008). PubMed. [Link]

-

Validation of the high-dose heparin confirmatory step for the diagnosis of heparin-induced thrombocytopenia. (2010). PMC. [Link]

-

Heparin is required for the formation of granules in connective tissue mast cells. (2022). Frontiers in Immunology. [Link]

- Fluorescent yellow azo pigments.

-

Ultrafast Photoinduced Dynamics of Pigment Yellow 101: Fluorescence, Excited-State Intramolecular Proton Transfer, and Isomerization. (2007). ACS Publications. [Link]

-

Berberine fluorescence and immunofluorescence analysis for heparin... ResearchGate. [Link]

-

How Does Heparin Work? All About Heparin's Mechanism of Action. (2025). GoodRx. [Link]

-

Mitochondrially targeted effects of berberine [Natural Yellow 18...] on K1735-M2 mouse melanoma cells. (2007). PubMed. [Link]

-

Organic Dyes for Light-Based Biomedical Imaging and Therapy. (2026). MDPI. [Link]

-

Berberine (chloride hydrate). Cambridge Bioscience. [Link]

-

Validation of quantitative polymerase chain reaction methodology for monitoring DNA as a surrogate marker for species material contamination in porcine heparin. (2012). PubMed. [Link]

-

Validating Your New Stainer According to CAP and CLIA Requirements. (2020). Rankin Biomedical. [Link]

-

Efficacy of Csaba stain to demonstrate mature and immature mast cells in oral inflammatory lesions: An in-vitro study. (2022). PMC. [Link]

-

Mast cell. Wikipedia. [Link]

-

Heparin Assisted Photochemical Synthesis of Gold Nanoparticles and Their Performance as SERS Substrates. (2014). MDPI. [Link]

-

A ratiometric detection of heparin with high sensitivity based on aggregation-enhanced emission of gold nanoclusters triggered by silicon nanoparticles. (2019). PubMed. [Link]

Sources

- 1. Mast cell - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Heparin is required for the formation of granules in connective tissue mast cells [frontiersin.org]

- 3. goodrx.com [goodrx.com]

- 4. The New Heparins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diapharma.com [diapharma.com]

- 6. Comparison of histochemical staining techniques for detecting mast cells in oral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. Mechanisms of berberine (natural yellow 18)-induced mitochondrial dysfunction: interaction with the adenine nucleotide translocator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Modern Imaging Technologies of Mast Cells for Biology and Medicine (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 噻唑黄G adsorption indicator, suitable for microscopy | Sigma-Aldrich [sigmaaldrich.com]

- 13. US5863459A - Fluorescent yellow azo pigments - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 16. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. shop.rankinbiomed.com [shop.rankinbiomed.com]

- 19. Validation of the high-dose heparin confirmatory step for the diagnosis of heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human intestinal mucosal mast cells: evaluation of fixation and staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

how to prepare Natural Yellow 18 stock solution for in vitro assays

Application Note: Preparation and In Vitro Implementation of Natural Yellow 18 (Berberine Chloride) Stock Solutions

Executive Summary

Natural Yellow 18, universally recognized in pharmacology as Berberine Chloride, is a potent isoquinoline alkaloid extracted from plants such as Hydrastis canadensis[1]. It is extensively utilized in in vitro assays investigating metabolic regulation, oncology, and oxidative stress[2]. This application note provides a comprehensive, self-validating protocol for formulating stable stock solutions of Natural Yellow 18. It details the physicochemical rationale behind solvent selection and handling, alongside standardized in vitro assay workflows for researchers and drug development professionals.

Chemical Profile & Mechanistic Context

Understanding the mechanism of action of Natural Yellow 18 is critical for designing appropriate experimental controls and interpreting assay readouts.

-

Mitochondrial Targeting : Natural Yellow 18 selectively accumulates in mitochondria, where it directly inhibits the mitochondrial respiratory chain Complex I[3]. This inhibition impairs electron transport, leading to a reduction in basal ATP yield and a concomitant increase in the cellular AMP/ATP ratio[4].

-

AMPK Activation : The elevated AMP/ATP ratio acts as a cellular energy stress signal, which robustly activates AMP-activated protein kinase (AMPK)[4].

-

Downstream Modulation : Activated AMPK phosphorylates downstream targets such as PGC-1α and SIRT1, promoting mitochondrial biogenesis and modulating reactive oxygen species (ROS) production[3][5]. Furthermore, high doses of Natural Yellow 18 induce mitochondrial depolarization and the mitochondrial permeability transition (MPT), triggering apoptosis in malignant cell lines[6][7].

Mechanistic pathway of Natural Yellow 18 (Berberine) activating AMPK via mitochondrial inhibition.

Reagent Specifications & Solubility Dynamics

-

Chemical Identity : Natural Yellow 18 (Berberine Chloride); CAS: 633-65-8; Molecular Formula: C20H18ClNO4; Molecular Weight: 371.81 g/mol [8][9].

-

Solvent Causality : While Natural Yellow 18 exhibits marginal solubility in water (often requiring heating, which can thermally degrade the compound), it is highly soluble in Dimethyl Sulfoxide (DMSO). DMSO disrupts the crystalline lattice forces of the hydrochloride salt, allowing for a stable stock concentration of up to 50 mM (~18.6 - 21.0 mg/mL)[1].

-

Sonication Requirement : Due to the compound's tendency to form micro-aggregates, sonication is mandatory to ensure complete dissolution and uniform molarity across aliquots[1].

-

Storage Causality : The reconstituted stock must be stored at -80°C. At higher temperatures, the compound in solvent is susceptible to slow hydrolysis and oxidation. Lyophilized powder can be stored at -20°C for up to 3 years[1].

Quantitative Data: Physicochemical & Storage Parameters

| Parameter | Specification | Rationale |

| Synonyms | Berberine Chloride, Natural Yellow 18 | Nomenclature standardization[8][10]. |

| Max Solubility (DMSO) | ~50 mM (21.0 mg/mL) | Optimal for creating 1000X stock solutions[1]. |

| Max Solubility (Water) | < 2 mM (Requires heat) | Not recommended for precise in vitro stock preparation. |

| Powder Storage | -20°C (Up to 3 years) | Prevents ambient moisture absorption and degradation[1]. |

| Solvent Storage | -80°C (Up to 1 year) | Halts kinetic degradation in solution[1]. |

| Working Concentration | 1 µM – 50 µM | Typical range for AMPK activation and viability assays[4][5]. |

Experimental Protocol: Preparation of 50 mM Stock Solution

Trustworthiness & Self-Validation: This protocol incorporates gravimetric and visual validation steps to ensure the structural integrity of the stock solution.

Materials Required:

-

Natural Yellow 18 (Berberine Chloride) powder (>95% purity)[9]

-

Molecular biology grade DMSO (Anhydrous, ≥99.9%)

-

Analytical balance (0.1 mg precision)

-

Ultrasonic water bath

-

0.22 µm PTFE syringe filters (Do not use PES/Nylon as they may bind the hydrophobic alkaloid)

-

Sterile, amber microcentrifuge tubes (Light-sensitive compound)

Step-by-Step Methodology:

-

Equilibration : Allow the Natural Yellow 18 vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic powder, which would alter the true mass.

-

Gravimetric Measurement : Weigh exactly 18.59 mg of Natural Yellow 18 powder into a sterile 1.5 mL amber microcentrifuge tube.

-

Solvent Addition : Add exactly 1.0 mL of anhydrous DMSO to the tube. This yields a 50 mM stock solution (18.59 mg / 371.81 g/mol = 0.050 mmol in 1 mL).

-

Dissolution & Sonication : Vortex the tube for 30 seconds. Transfer to an ultrasonic water bath (room temperature) and sonicate for 5–10 minutes. Validation Check: Hold the tube against a light source; the solution should be a clear, vibrant yellow-orange liquid with zero visible particulates.

-

Sterile Filtration : Draw the solution into a sterile syringe and filter through a 0.22 µm PTFE membrane into a new sterile amber tube. Causality: Ensures the stock is free of microbial contaminants for long-term cell culture assays.

-

Aliquoting : Divide the filtered stock into 20 µL to 50 µL aliquots in amber tubes. Causality: Minimizes freeze-thaw cycles, which precipitate the compound and degrade its efficacy.

-

Storage : Immediately snap-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage (up to 1 year)[1].

In Vitro Assay Workflows

When applying the Natural Yellow 18 stock to in vitro systems, vehicle control matching is imperative.

Workflow A: Cell Viability & Proliferation Assay (CCK-8/MTT)

-

Cell Seeding : Seed target cells (e.g., H1299 or SH-SY5Y) in a 96-well plate at a density of 5,000 cells/well. Incubate overnight[2][5].

-

Treatment Preparation : Thaw a 50 mM Natural Yellow 18 aliquot at room temperature. Dilute serially in pre-warmed complete culture media to achieve final concentrations of 1, 5, 10, 25, and 50 µM.

-

Critical Step: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

-

Incubation : Treat cells for 24 to 48 hours.

-

Readout : Add CCK-8 reagent, incubate for 2 hours, and measure absorbance at 450 nm to quantify viability.

Workflow B: Mitochondrial Membrane Potential Assay (JC-1) Causality: Because Natural Yellow 18 directly targets the adenine nucleotide translocator (ANT) and Complex I, assessing mitochondrial depolarization is a primary functional readout[6].

-

Treatment : Treat cultured cells with 10 µM Natural Yellow 18 for 2–4 hours.

-

Staining : Wash cells with PBS and incubate with JC-1 dye (2 µM) for 30 minutes at 37°C.

-

Analysis : Analyze via flow cytometry or fluorescence microscopy. A shift from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (JC-1 monomers) validates Natural Yellow 18-induced mitochondrial depolarization[6][7].

Sources

- 1. Berberine chloride | Alkaloids | Antibiotics | Antifungal | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Research progress on the pharmacological effects of berberine targeting mitochondria [frontiersin.org]

- 4. Redox Regulation of the AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Mechanisms of berberine (natural yellow 18)-induced mitochondrial dysfunction: interaction with the adenine nucleotide translocator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrially targeted effects of berberine [Natural Yellow 18, 5,6-dihydro-9,10-dimethoxybenzo(g)-1,3-benzodioxolo(5,6-a) quinolizinium] on K1735-M2 mouse melanoma cells: comparison with direct effects on isolated mitochondrial fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berberine chloride | C20H18ClNO4 | CID 12456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Optimizing Natural Yellow 18 (Berberine) Concentrations in In Vitro Cell Culture Models

Introduction & Biochemical Profile

Natural Yellow 18, universally known in pharmacology and cell biology as Berberine (or Berberine chloride, CAS 633-65-8), is a benzyl tetraisoquinoline alkaloid. Historically utilized as a natural yellow dye[1] and a highly specific fluorescent stain for heparin in mast cells, it has recently garnered massive attention in drug development. Modern applications leverage its profound antineoplastic, antimicrobial, and metabolic regulatory properties[2][3].

However, because Natural Yellow 18 acts on multiple intracellular targets simultaneously, establishing the optimal in vitro concentration requires a rigorous understanding of its dose-dependent mechanisms.

Mechanistic Rationale: The Causality Behind Concentration Choices

The biological effects of Natural Yellow 18 are highly pleiotropic and biphasic. Understanding why specific concentrations yield specific phenotypes is critical for experimental design.

-

Mitochondrial Targeting & Apoptosis (High Doses): Natural Yellow 18 accumulates in the mitochondria, driven by the mitochondrial membrane potential[4]. At higher concentrations, it interacts directly with the adenine nucleotide translocator (ANT), inducing the mitochondrial permeability transition (MPT)[4]. This structural compromise leads to reactive oxygen species (ROS) generation, DNA damage, and subsequent G2/M phase cell cycle arrest and apoptosis[5][6].

-

Metabolic Regulation (Moderate Doses): At moderate concentrations (e.g., 20 µM), it activates AMP-activated protein kinase (AMPK), improving glucose homeostasis and modulating oxidative stress without inducing acute cell death[7][8].

-

Anti-Senescence (Ultra-Low Doses): Interestingly, ultra-low concentrations (e.g., ~0.93 µM) have been shown to promote cell proliferation and ameliorate cellular senescence in diploid fibroblasts, whereas concentrations >15 µM actively inhibit proliferation[9].

Caption: Natural Yellow 18 (Berberine) intracellular signaling and apoptotic pathway.

Optimal Concentration Matrix Across Cell Lines

Because Natural Yellow 18 acts on multiple pathways, the optimal concentration is highly cell-line dependent[10]. The table below synthesizes empirical data for various cell models to guide your initial dose-response design.

| Cell Line / Type | Assay Goal | Optimal Concentration Range | Observed Biological Effects | Reference |

| 2BS / WI38 (Human Fibroblasts) | Anti-senescence / Proliferation | 0.3 - 1.0 µM | Promotes proliferation; extends cellular lifespan; reduces cell-cycle length heterogeneity. | [9] |

| A549 (Lung Adenocarcinoma) | Anti-migratory / WNT inhibition | 5 µM | Attenuates β-catenin; inhibits cell motility without severe acute toxicity. | [11] |

| Huh7 (Hepatoma) | AMPK Activation | 20 µM | Induces AMPK phosphorylation; no significant cytotoxicity observed up to 40 µM. | [8] |

| MG-63 (Osteosarcoma) | Apoptosis / DNA Damage | 20 - 80 µM | Concentration- and time-dependent apoptosis and γH2AX focus formation. | [12] |

| HT29 (Colon Cancer) | IC50 / Viability Inhibition | ~ 52.4 µM | Suppresses cell viability; induces G2/M phase cell cycle arrest. | [6] |

| L929 (Murine Fibroblasts) | Cytotoxicity / Apoptosis | > 50 µM | Significant viability decrease, ROS accumulation, DNA damage. | [5] |

Experimental Protocols

Protocol A: Dose-Response and Viability Assay

To establish the specific IC50 for your target cell line, a wide-range dose-response curve is strictly required[10].

Reagents & Preparation:

-

Stock Solution : Dissolve Natural Yellow 18 (Berberine chloride hydrate) in fresh, anhydrous DMSO to create a 10 mM stock[13]. Expert Note: Moisture-contaminated DMSO significantly reduces the solubility of the chloride salt[13].

-

Working Dilutions : Dilute the stock in complete culture medium to achieve final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration remains ≤ 0.1% (v/v) to prevent solvent-induced toxicity.

Step-by-Step Methodology:

-

Cell Seeding : Seed cells into a 96-well plate at a density of 1×104 cells/well in 100 µL of complete culture medium[12].

-

Adhesion : Incubate the plate at 37°C, 5% CO₂ for 12-24 hours to allow for complete cell attachment[12].

-

Treatment : Aspirate the medium and replace it with 100 µL of medium containing the prepared Natural Yellow 18 concentrations. Include a vehicle control (0.1% DMSO)[12].

-

Incubation : Incubate for the desired time point (typically 24h or 48h)[5][6].

-

Viability Assessment : Add 10 µL of CCK-8 solution to each well[7]. Incubate for 2-4 hours at 37°C.

-

Quantification : Read absorbance at 490 nm using a microplate reader[9].

Caption: Step-by-step experimental workflow for Natural Yellow 18 cell viability assays.

Protocol B: Fluorescent Staining of Mast Cell Heparin

Natural Yellow 18 is a highly effective fluorescent stain for identifying heparin-containing granules in mast cells.

Step-by-Step Methodology:

-

Fixation : Fix the cell preparations (e.g., cytospins or cultured mast cells) in Carnoy's fluid or 4% paraformaldehyde for 15 minutes.

-

Washing : Rinse slides gently with distilled water.

-

Staining : Apply a 0.02% (w/v) Natural Yellow 18 solution dissolved in acidified water (pH 4.0) for 20 minutes at room temperature.

-

Differentiation : Rinse briefly in distilled water to remove unbound dye.

-

Mounting & Imaging : Mount with a fluorescence-compatible aqueous mounting medium. View under a fluorescence microscope using a standard FITC filter set (excitation ~430 nm, emission ~550 nm). Heparin granules will fluoresce bright yellow/green.

Critical Troubleshooting & Best Practices (Self-Validating Systems)

-

Assay Confounding (The MTT Trap): Expert Insight: Because MTT reduction depends on mitochondrial metabolic activity, and Natural Yellow 18 directly inhibits mitochondrial respiration and induces MPT[4], MTT assays may artificially inflate the apparent cytotoxicity. It is highly recommended to cross-validate viability using orthogonal, non-mitochondrial methods like the Sulforhodamine B (SRB) assay[8] or Annexin V/PI flow cytometry[12].

-

Salt Form Selection: Berberine is commercially available as chloride, sulfate, and hemisulfate[2]. The sulfate form generally boasts enhanced water solubility, which is advantageous for aqueous assays, while the chloride form is standard for DMSO-based stock preparation[2].

-

Light Sensitivity: As a fluorescent compound, Natural Yellow 18 is light-sensitive. Wrap stock vials in aluminum foil and conduct prolonged incubations in the dark to prevent photodegradation.

References

-

Natural Colorants: Historical, Processing and Sustainable Prospects - PMC Source: nih.gov URL:[Link]

-

New Uses of Berberine: A Valuable Alkaloid from Herbs for "Damp-Heat" Syndromes Source: itmonline.org URL:[Link]

-

Mechanisms of berberine (natural yellow 18)-induced mitochondrial dysfunction: interaction with the adenine nucleotide translocator Source: nih.gov URL:[Link]

-

Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells Source: nih.gov URL:[Link]

-

Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines Source: archivesofmedicalscience.com URL:[Link]

-

Berberine induces apoptosis and DNA damage in MG‑63 human osteosarcoma cells Source: spandidos-publications.com URL:[Link]

-

Berberine ameliorates cellular senescence and extends the lifespan of mice via regulating p16 and cyclin protein expression Source: nih.gov URL:[Link]

-

Based on network pharmacology and experimental validation, berberine can inhibit the progression of gastric cancer by modulating oxidative stress Source: amegroups.org URL:[Link]

-

In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance Source: nih.gov URL:[Link]

-

Berberine nanostructures attenuate ß-catenin, a key component of epithelial mesenchymal transition in lung adenocarcinoma Source: nih.gov URL:[Link]

Sources

- 1. Natural Colorants: Historical, Processing and Sustainable Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. itmonline.org [itmonline.org]

- 4. Mechanisms of berberine (natural yellow 18)-induced mitochondrial dysfunction: interaction with the adenine nucleotide translocator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Berberine on Cell Cycle, DNA, Reactive Oxygen Species, and Apoptosis in L929 Murine Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines [archivesofmedicalscience.com]

- 7. Based on network pharmacology and experimental validation, berberine can inhibit the progression of gastric cancer by modulating oxidative stress - Han - Translational Cancer Research [tcr.amegroups.org]

- 8. In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Berberine ameliorates cellular senescence and extends the lifespan of mice via regulating p16 and cyclin protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Berberine nanostructures attenuate ß-catenin, a key component of epithelial mesenchymal transition in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. selleckchem.com [selleckchem.com]

Application Note: Fluorescence Microscopy Excitation and Emission Protocols for Natural Yellow 18

Executive Summary

Natural Yellow 18, universally recognized in the biochemical and pharmacological communities as Berberine (5,6-dihydro-9,10-dimethoxybenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium), is a naturally occurring isoquinoline alkaloid. While historically studied for its antimicrobial and metabolic properties, its intrinsic photophysical characteristics make it a highly versatile, environment-sensitive fluorescent probe for advanced microscopy.

This application note provides a comprehensive, authoritative guide to utilizing Natural Yellow 18. It details the causality behind its fluorogenic "light-up" mechanism, outlines its excitation/emission parameters, and provides self-validating experimental protocols for live-cell and botanical imaging.

Photophysical Properties & The "Light-Up" Mechanism

The utility of Natural Yellow 18 in fluorescence microscopy is driven by its unique, environment-sensitive quantum yield [1].

The Causality of Fluorescence Enhancement: In aqueous environments (such as standard culture media or the cellular cytosol), Natural Yellow 18 exhibits extremely low fluorescence. The excited-state energy is rapidly dissipated through non-radiative decay pathways, primarily via the intramolecular rotation of its methoxy groups and collisions with water molecules [2], [5].

However, Natural Yellow 18 is a fluorogenic ("light-up") dye . When the molecule is sequestered into a hydrophobic pocket (e.g., the mitochondrial inner membrane) or structurally constrained via intercalation (into DNA/RNA) or electrostatic binding (to heparin or plant cell wall components), this intramolecular rotation is sterically hindered. Shielded from aqueous quenching, the molecule is forced to relax via radiative emission, resulting in a massive (up to 15-fold) increase in fluorescence intensity [1], [2]. This mechanism provides an exceptionally high signal-to-noise ratio, enabling wash-free or low-wash imaging workflows.

Mechanism of Natural Yellow 18 fluorescence enhancement via environmental restriction.

Quantitative Data Summary

To optimize imaging parameters, researchers must align their filter sets and laser lines with the dual-excitation nature of Natural Yellow 18.

Table 1: Photophysical Parameters

| Parameter | Value / Description |

| Primary Excitation (UV) | ~345 - 360 nm |

| Secondary Excitation (Visible) | ~405 - 488 nm (Compatible with standard Argon/Diode lasers) |

| Emission Maximum | ~520 - 550 nm (Broad Green/Yellow emission) |

| Stokes Shift | ~160 nm (from UV ex) / ~40-60 nm (from Vis ex) |

| Quantum Yield (Aqueous) | < 0.001 (Highly quenched state) |

| Quantum Yield (Bound) | > 0.01 (Up to 15-fold enhancement in hydrophobic/bound states) |

Table 2: Application-Specific Working Concentrations

| Application | Target Structure | Working Concentration | Incubation Time |

| Live-Cell Imaging | Mitochondria (ΔΨm) | 10 - 100 µM | 15 - 30 min |

| Fixed-Cell Imaging | Nucleus / Chromatin | 50 - 200 µM | 30 min |

| Botanical Microscopy | Lignin, Suberin, Casparian Bands | 0.1% (w/v) in water/ethanol | 30 - 60 min |

| Immunology / Cytology | Mast Cell Heparin Granules | 0.02% - 0.1% (w/v) | 15 - 20 min |

Experimental Protocols & Self-Validating Systems

Protocol A: Live-Cell Mitochondrial Membrane Potential (ΔΨm) Imaging

Causality of the Assay: Natural Yellow 18 is a lipophilic cation. The mitochondrial matrix maintains a highly negative resting membrane potential (ΔΨm ≈ -150 to -180 mV) generated by the electron transport chain. The Nernst equation dictates that lipophilic cations will accumulate exponentially in response to this negative potential [1], [3]. Upon entry into the hydrophobic mitochondrial membrane, the dye "lights up."

Step-by-Step Methodology:

-

Stock Preparation: Dissolve Natural Yellow 18 in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C protected from light.

-

Cell Preparation: Culture cells (e.g., HeLa, HCT-8) on glass-bottom imaging dishes until 70-80% confluent.

-

Staining: Dilute the stock solution in pre-warmed (37°C) complete culture media to a final concentration of 50 µM. Replace the media on the cells with the staining solution.

-

Incubation: Incubate for 20 minutes at 37°C in a 5% CO₂ incubator.

-

Washing (Optional but recommended): Wash cells twice with pre-warmed PBS or Hank's Balanced Salt Solution (HBSS) to remove unbound dye and reduce background.

-

Imaging: Image immediately using a confocal or widefield fluorescence microscope. Excitation: 488 nm laser; Emission filter: 520-550 nm (FITC/GFP channel).

Step-by-step workflow for live-cell mitochondrial staining using Natural Yellow 18.

Trustworthiness Check (Self-Validating System): To prove that the observed punctate fluorescence is genuinely driven by mitochondrial membrane potential and not non-specific lipid binding, the assay must be self-validating.

-

Validation Step: After initial imaging, add 10 µM FCCP (a potent protonophore) directly to the dish.

-

Causality: FCCP uncouples oxidative phosphorylation, rapidly collapsing ΔΨm.

-

Expected Result: The Natural Yellow 18 signal should rapidly diffuse into the cytosol and dim significantly (due to aqueous quenching), confirming absolute specificity for polarized mitochondria.

Self-validating assay logic using FCCP to confirm ΔΨm-dependent Natural Yellow 18 accumulation.

Protocol B: Botanical Staining (Berberine-Aniline Blue Method)

Causality of the Assay: Natural Yellow 18 binds brilliantly to suberin and lignin in plant tissues, making it ideal for visualizing Casparian bands and xylem. However, it can exhibit non-specific binding to unmodified cell walls. To resolve this, Aniline Blue is used as a counterstain. Aniline Blue quenches the unwanted background fluorescence of Natural Yellow 18 while simultaneously acting as a specific fluorochrome for callose (found in sieve elements), dramatically enhancing the signal-to-noise ratio and structural contrast [4].

Step-by-Step Methodology:

-

Sectioning: Prepare freehand or microtome sections of the target plant tissue (e.g., roots for Casparian band visualization).

-

Primary Staining: Submerge sections in a 0.1% (w/v) Natural Yellow 18 solution (dissolved in distilled water or 50% ethanol) for 30 to 60 minutes at room temperature.

-

Washing: Rinse sections briefly in distilled water to remove excess dye.

-

Counterstaining (Quenching): Submerge the sections in a 0.5% (w/v) Aniline Blue solution for 30 minutes.

-

Mounting: Mount the sections on glass slides using a suitable aqueous mounting medium (e.g., 50% glycerin).

-

Imaging: Observe under a fluorescence microscope. Under UV/Blue excitation, suberized and lignified walls (Casparian bands, xylem) will emit a brilliant yellow-green fluorescence, while callose will emit a distinct blue/white fluorescence (if using UV excitation), with background tissues appearing dark.

References

- BenchChem. "Berberine: A Versatile Fluorescent Probe in Microscopy." BenchChem Application Notes.

- Zheng, Y.-H., et al. "Determination of berberine in Rhizoma coptidis using a β-cyclodextrin-sensitized fluorescence method." RSC Advances, 2020.

- Xu, L.-n., et al. "Mechanisms involved in the cytotoxic effects of berberine on human colon cancer HCT-8 cells." SciELO Argentina, 2012.

- Brundrett, M. C., et al. "A berberine-aniline blue fluorescent staining procedure for suberin, lignin, and callose in plant tissue." Protoplasma, 1988.

- Li, W., et al. "Sustainable spectrofluorimetric determination of berberine in dietary supplements... with mechanistic investigation." NIH PMC, 2026.

in vivo dosing protocols for Natural Yellow 18 animal models

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for Natural Yellow 18 (Berberine Chloride) Animal Models

Introduction & Pharmacological Rationale

Natural Yellow 18, universally recognized in pharmacological and clinical literature as Berberine Chloride (CAS 633-65-8; PubChem CID 12456)[1][2], is a benzyl tetraisoquinoline plant alkaloid. While historically utilized as a fluorescent stain for heparin in mast cells, it has emerged as a highly potent therapeutic agent in modern drug development. It exhibits profound pleiotropic effects, demonstrating efficacy in metabolic syndromes, neurodegenerative diseases, and oncology[2][3].

Mechanistically, Natural Yellow 18 operates as a self-validating system in vivo by simultaneously modulating multiple cellular targets. It activates AMP-activated protein kinase (AMPK) to regulate glucose homeostasis[4], inhibits Glycogen synthase kinase 3 (GSK3) to prevent tau hyperphosphorylation in Alzheimer's models[5], and induces mitochondrial reactive oxygen species (ROS) generation by interacting with the adenine nucleotide translocator (ANT)[3][6]. Furthermore, its absorption profile is heavily dictated by its role as both a substrate and modulator of the multidrug resistance (MDR) efflux pump P-glycoprotein (P-gp) and the CYP3A enzyme[7].

Fig 1. Pleiotropic mechanism of action of Natural Yellow 18 in mammalian cells.

Pharmacokinetics & Formulation Dynamics

The fundamental bottleneck in translating Natural Yellow 18 into clinical success is its exceptionally low absolute oral bioavailability, recorded at approximately 0.37 ± 0.11% in rat models[8]. This low systemic exposure is driven by poor intestinal permeability, active P-gp efflux, and rapid first-pass metabolism into its primary phase I metabolite, demethyleneberberine[7][9].

Because demethyleneberberine is absorbed significantly faster from the gastrointestinal tract (Tmax ~0.08 h) than the parent compound[9], researchers must carefully select their dosing vehicles to optimize absorption. Advanced formulations, such as Sucrosomial® technology, have been shown to increase plasma concentrations up to 8-fold compared to standard unformulated suspensions[4].

Table 1: Baseline Pharmacokinetic Parameters of Natural Yellow 18 in Rodents

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Ref |

|---|---|---|---|---|---|---|---|

| Rat | Oral (PO) | 48.2 | ~ 4.5 | 2.75 | 4.0 - 5.0 | 0.37 ± 0.11 | [8][9] |

| Rat | Intravenous (IV) | 4.0 | N/A | N/A | ~ 5.5 | 100 | [8] |

| Mouse | Oral (PO) | 50.0 | ~ 5.2 | 1.50 | ~ 4.1 | < 1.0 |[4] |

Experimental Methodologies: In Vivo Dosing Protocols

To establish a self-validating experimental design, the choice of route and vehicle must align with the specific disease model. Table 2 summarizes field-proven dosing regimens.

Table 2: Validated In Vivo Efficacy Dosing Regimens

| Disease Model | Animal | Route | Dose | Vehicle | Key Outcomes | Ref |

|---|---|---|---|---|---|---|

| Alzheimer's (TgCRND8) | Mouse | PO | 25 - 100 mg/kg/day | dH2O | Ameliorated learning deficits, reduced Aβ plaque load. | [5] |

| Huntington's (N171-82Q) | Mouse | PO | 40 mg/kg/day | dH2O | Alleviated motor dysfunction, prolonged survival by 15 days. | [10][11] |

| Hypertension (Ang II) | Mouse | Drinking Water | 100 mg/kg/day | Water | Lowered Systolic Blood Pressure, improved endothelial function. | [12] |

| Insulin Resistance (HFD) | Mouse | PO | 50 mg/kg/day | Saline | Reduced OGTT AUC, activated hepatic AMPK. |[4] |

Protocol A: Chronic Oral Gavage (PO) for Efficacy Studies

Scientific Rationale: For doses ≤40 mg/kg, sterile distilled water (dH2O) is sufficient due to the compound's moderate aqueous solubility[11]. However, for higher pharmacokinetic doses (e.g., 120–240 mg/kg), a 0.5% Sodium Carboxymethyl Cellulose (CMC-Na) suspension is mandatory to prevent gastrointestinal precipitation and ensure dose uniformity[8].

Step-by-Step Methodology:

-

Vehicle Preparation: Depending on the target dose, prepare either sterile dH2O or a 0.5% CMC-Na solution. For CMC-Na, dissolve the powder in warm distilled water under continuous magnetic stirring until a clear, viscous solution forms. Allow it to cool.

-

Compound Formulation: Weigh the required amount of Natural Yellow 18. Gradually add the vehicle while utilizing a tissue emulsifier or sonication to ensure a homogenous suspension[11]. Prepare fresh daily to prevent degradation.

-

Administration: Restrain the conscious mouse securely. Using a bulb-tipped gastric gavage needle, administer the formulation at a volume of 10 µL per gram of body weight (e.g., 200 µL for a 20 g mouse)[11].

-

Self-Validation Check: To confirm systemic absorption despite low bioavailability, harvest a subset of liver tissue or peripheral blood mononuclear cells (PBMCs) at 2 hours post-dose and run a Western blot for phosphorylated AMPK (p-AMPK), a direct downstream target of the drug[4].

Protocol B: Intravenous (IV) Administration for PK Profiling

Scientific Rationale: As a quaternary ammonium salt, rapid systemic exposure to high concentrations of Natural Yellow 18 induces severe hypotension and acute cardiac toxicity. Therefore, IV doses must be strictly capped at 2.0 to 4.0 mg/kg[8][9].

Step-by-Step Methodology:

-

Formulation: Dissolve Natural Yellow 18 in sterile 0.9% NaCl (Saline) to a final concentration of 0.4 mg/mL. Sonication may be required[13].

-

Preparation: Warm the rodent slightly (e.g., using a heating lamp) to induce vasodilation of the lateral tail vein.

-

Administration: Inject the solution slowly over 30–60 seconds at a dose of 2.0 - 4.0 mg/kg to prevent acute cardiovascular shock[8].

-

Sampling: Collect blood samples via the jugular vein or retro-orbital plexus at intervals of 0.08, 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose into heparinized tubes for LC-MS/MS analysis[9].

Fig 2. Standardized workflow for chronic in vivo evaluation of Natural Yellow 18.

Data Interpretation & Troubleshooting

-

Toxicity & Weight Loss: While generally well-tolerated chronically at doses up to 100 mg/kg/day, monitor body weight twice weekly. Significant deviations (>10% loss) may indicate gastrointestinal distress, requiring a switch from oral gavage to administration via drinking water[12].

-

Metabolite Tracking: When conducting pharmacokinetic assays, do not solely track the parent compound. Phase II metabolites (glucuronidated forms) and demethyleneberberine often represent the major exposure forms in vivo and should be quantified via LC-MS/MS to accurately assess drug absorption[8][9].

References

-

PubChem - NIH. "Berberine chloride | C20H18ClNO4 | CID 12456". Available at: [Link]

-

PubMed - NIH. "Mechanisms of berberine (natural yellow 18)-induced mitochondrial dysfunction". Available at:[Link]

-

PubMed - NIH. "Berberine ameliorates β-amyloid pathology, gliosis, and cognitive impairment in an Alzheimer's disease transgenic mouse model". Available at: [Link]

-

ResearchGate. "Therapeutic Effect of Berberine on Huntington's Disease Transgenic Mouse Model". Available at:[Link]

-

MDPI. "Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice". Available at: [Link]

-

PLOS One. "Therapeutic Effect of Berberine on Huntington's Disease Transgenic Mouse Model". Available at: [Link]

-

PMC - NIH. "Berberine ameliorates vascular dysfunction by a global modulation of lncRNA and mRNA expression profiles in hypertensive mouse aortae". Available at: [Link]

-

SpringerPlus. "Effects of berberine on pharmacokinetics of midazolam and rhodamine 123 in rats in vivo". Available at: [Link]

-

PMC - NIH. "Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats". Available at: [Link]

-

PMC - NIH. "In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance". Available at: [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Berberine chloride | C20H18ClNO4 | CID 12456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In Vitro and In Vivo Sucrosomial® Berberine Activity on Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Berberine ameliorates β-amyloid pathology, gliosis, and cognitive impairment in an Alzheimer's disease transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of berberine (natural yellow 18)-induced mitochondrial dysfunction: interaction with the adenine nucleotide translocator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic Effect of Berberine on Huntington’s Disease Transgenic Mouse Model | PLOS One [journals.plos.org]

- 12. Berberine ameliorates vascular dysfunction by a global modulation of lncRNA and mRNA expression profiles in hypertensive mouse aortae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Berberine chloride | Alkaloids | Antibiotics | Antifungal | TargetMol [targetmol.com]

Technical Support Center: Enhancing the Aqueous Solubility of Natural Yellow 18 (Berberine Chloride)

Welcome to the technical support center for improving the aqueous solubility of Natural Yellow 18, also known as Berberine Chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in dissolving this compound in aqueous buffer solutions for their experiments. As a quaternary isoquinoline alkaloid, Berberine Chloride presents unique solubility characteristics that require a systematic and informed approach to overcome.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Troubleshooting Guide

Encountering poor solubility of Natural Yellow 18 can be a significant roadblock in experimental workflows. This section provides a logical, step-by-step approach to systematically address and resolve these issues.

Troubleshooting Workflow

The following diagram outlines a recommended workflow for troubleshooting the solubility of Natural Yellow 18. Start with the initial assessment and proceed through the suggested strategies based on your experimental requirements and constraints.

Caption: A step-by-step workflow for addressing solubility issues with Natural Yellow 18.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of Natural Yellow 18 (Berberine Chloride)?

A1: The aqueous solubility of Berberine Chloride at 25°C is approximately 1.96 ± 0.11 mg/mL, which is equivalent to 5.27 ± 0.30 mM.[1] Its solubility is temperature-dependent, increasing at higher temperatures.[1]

Q2: How does pH affect the solubility of Natural Yellow 18?

A2: While Berberine is a permanently charged quaternary amine and theoretically should not have a pKa, its solubility is surprisingly influenced by the buffer composition at different pH values.[1] It exhibits significantly higher solubility (around 4.05 ± 0.09 mM at 25°C) in phosphate buffer at pH 7.0 compared to other buffers at different pH values (e.g., HCl at pH 1.2, phthalate at pH 3.0 and 5.0, and borate at pH 9.0), where the solubility is much lower (~0.2-0.4 mM).[1][2] This suggests a specific interaction with phosphate ions that enhances solubility.

Q3: What is the lipophilicity (LogP) of Berberine?

A3: The experimental LogP value for Berberine is approximately -1.5, indicating that it is a fairly hydrophilic compound.[1] Other sources report calculated LogP values ranging from -0.9 to -2.2.[2]

Q4: Which co-solvents are most effective for dissolving Natural Yellow 18?

A4: Dimethyl sulfoxide (DMSO) is a highly effective co-solvent for preparing concentrated stock solutions of Berberine Chloride, with a solubility of up to 74 mg/mL.[3][4] Ethanol and methanol are also viable options, though with lower solubilizing capacity.[3] Polyethylene glycol 400 (PEG 400) can also significantly increase the solubility of berberine.[5][6][7][8]

Q5: Can surfactants be used to improve the solubility of Natural Yellow 18?

A5: The use of surfactants for Berberine Chloride requires caution. While non-ionic surfactants may offer a modest improvement, ionic surfactants such as sodium lauryl sulfate (SLS) and cetyl trimethyl ammonium bromide (CTAB) have been shown to decrease its solubility.[1]

Q6: How do cyclodextrins impact the solubility of Natural Yellow 18?

A6: Cyclodextrins, particularly 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective in enhancing the aqueous solubility of Berberine Chloride by forming inclusion complexes.[1][9][10][11][12][13][14] Studies have shown that the solubility of Berberine Chloride can be increased by up to 4.5-fold in the presence of 20% HP-β-CD.[1]

Q7: Is Natural Yellow 18 stable in aqueous solutions?

A7: Yes, Berberine Chloride is generally stable in aqueous solutions across a pH range of 1.2 to 9.0 at both 25°C and 37°C for at least 6 months, with less than 5% degradation observed.[1][15] However, it is sensitive to light and should be protected from exposure to prevent degradation.[15]

Data Summary Tables

The following tables provide a consolidated view of the solubility data for Natural Yellow 18 (Berberine Chloride) in various solvents and conditions.

Table 1: Solubility of Natural Yellow 18 in Aqueous and Buffer Solutions

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | Neutral | 25 | 1.96 ± 0.11[1] | 5.27 ± 0.30[1] |

| Water | Neutral | 37 | - | 8.50 ± 0.40[1] |

| HCl Buffer | 1.2 | 25 | - | ~0.2 - 0.4[1] |

| Phthalate Buffer | 3.0 | 25 | - | ~0.2 - 0.4[1] |

| Phthalate Buffer | 5.0 | 25 | - | ~0.2 - 0.4[1] |

| Phosphate Buffer | 7.0 | 25 | - | 4.05 ± 0.09[1] |

| Phosphate Buffer | 7.0 | 37 | - | 9.69 ± 0.37[1] |

Table 2: Solubility of Natural Yellow 18 in Organic Co-solvents

| Co-solvent | Temperature (°C) | Solubility (mg/mL) |

| DMSO | 25 | ~25 - 74[3][4][16] |

| Ethanol | 25 | >2[3] |

| Methanol | 25 | >20[3] |

| 50% PEG 400 (in water) | ~22 | 10.5[5][6][7][8] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to enhance the solubility of Natural Yellow 18.

Protocol 1: Preparation of a Concentrated Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a high-concentration stock solution of Natural Yellow 18 for subsequent dilution into aqueous buffers.

Materials:

-

Natural Yellow 18 (Berberine Chloride) powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Accurately weigh the desired amount of Natural Yellow 18 powder and place it into a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Enhancing Solubility using Cyclodextrins (HP-β-CD)

Objective: To prepare an aqueous solution of Natural Yellow 18 with enhanced solubility using HP-β-CD.

Materials:

-

Natural Yellow 18 (Berberine Chloride) powder

-

2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Magnetic stirrer and stir bar

-

Volumetric flasks

Procedure:

-

Prepare a solution of HP-β-CD in the desired aqueous buffer at a concentration known to enhance solubility (e.g., 20% w/v).

-

Slowly add the Natural Yellow 18 powder to the HP-β-CD solution while stirring continuously.

-

Continue stirring at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.

-

After stirring, visually inspect the solution for any undissolved particles. If necessary, the solution can be filtered through a 0.22 µm filter to remove any undissolved compound.

-

The resulting clear solution contains the Natural Yellow 18-HP-β-CD inclusion complex with enhanced aqueous solubility.

References

-

Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. PMC. [Link]

-

Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as a. SciSpace. [Link]

-

Phase solubility diagram of berberine chloride in water. ResearchGate. [Link]

-

Neuroprotective effect and preparation methods of berberine. PMC. [Link]

-

Official Monographs for Part I / Berberine Chloride. National Institute of Health Sciences. [Link]

-

Self-Microemulsifying Drug Delivery System to Enhance Oral Bioavailability of Berberine Hydrochloride in Rats. Semantic Scholar. [Link]

-

Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. ResearchGate. [Link]

-

Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing. [Link]

- Technique for preparing berberine hydrochloride by microwave-enzyme method.

-

Characterization and Pharmacokinetic Assessment of a New Berberine Formulation with Enhanced Absorption In Vitro and in Human Volunteers. MDPI. [Link]

-

Solubility of berberine dissolved in water or 50% PEG400 (mean ± SD, n...). ResearchGate. [Link]

-

Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats. PMC. [Link]

-

Formulation of Berberine Hydrochloride and Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Enhanced Dissolution and Reduced. Semantic Scholar. [Link]

- Berberine cyclodextrin inclusion compound, preparation thereof and preparation method.

-

Supersaturated Drug Delivery System of Oxyberberine Based on Cyclodextrin Nanoaggregates: Preparation, Characterization, and in vivo Application. PMC. [Link]

-

Enhancing In Vitro Bioavailability of Berberine by Incorporation of Beta–Cyclodextrin Complex into Solid Dispersion System. ResearchGate. [Link]

-

Formulation of Berberine Hydrochloride and Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Enhanced Dissolution and Reduced Bitterness. ResearchGate. [Link]

Sources

- 1. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Berberine Chloride - LKT Labs [lktlabs.com]

- 4. Berberine chloride 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effect and preparation methods of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN101461949B - Berberine cyclodextrin inclusion compound, preparation thereof and preparation method - Google Patents [patents.google.com]

- 12. Supersaturated Drug Delivery System of Oxyberberine Based on Cyclodextrin Nanoaggregates: Preparation, Characterization, and in vivo Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Support Center: Optimizing Natural Yellow 18 (Berberine) Histological Staining

Welcome to the Technical Support Center for Natural Yellow 18. Natural Yellow 18, commonly known as Berberine Sulfate or Berberine Chloride, is a highly fluorescent cationic isoquinoline alkaloid widely utilized in histology to identify heparin-containing mast cells[1]. While it offers brilliant fluorescence, researchers frequently encounter high background noise that obscures specific cellular targets.

This guide provides a deep dive into the causality of non-specific binding, actionable troubleshooting FAQs, and a self-validating protocol to ensure high-fidelity imaging.

Workflow Optimization for Background Reduction

Caption: Workflow for Natural Yellow 18 staining to minimize background noise and optimize specificity.

Section 1: The Causality of Background Noise (Mechanistic Insights)

To eliminate background noise, one must first understand the electrostatic principles governing Natural Yellow 18. As a basic (cationic) dye, Berberine binds to polyanions within the tissue matrix[2].

The primary cause of background noise is non-specific ionic binding to weaker tissue acids, such as hyaluronic acid or the carboxyl groups of proteins, rather than the intended target (highly sulfated heparin in mast cell granules)[3].

By manipulating the pH of the staining buffer, we can control the ionization state of these competing molecules. At a pH of 4.0 or below, weaker carboxyl groups become protonated (neutralized), while the heavily sulfated heparin molecules remain ionized (negatively charged). This biochemical gating ensures that Natural Yellow 18 binds exclusively to mast cells, effectively dropping background noise to near zero[4].

Caption: Biochemical mechanism of pH-dependent specificity in Natural Yellow 18 staining.

Section 2: Troubleshooting FAQs

Q: My entire tissue section is fluorescing yellow, completely masking the mast cells. How do I fix this? A: This is the hallmark of a pH imbalance. When the staining solution's pH exceeds 4.0, Natural Yellow 18 binds non-specifically to cartilage and other extracellular matrix components[3]. Solution: Adjust your 0.02% aqueous Berberine solution and all subsequent wash buffers to a strictly controlled pH of 1.0 to 4.0 using dilute hydrochloric acid[4].

Q: We use paraformaldehyde (PFA) fixation and observe intense, diffuse background fluorescence. Is the dye concentration too high? A: The issue is likely not the dye, but the fixative. Paraformaldehyde induces the fluorescence of endogenous biogenic amines (like serotonin and histamine) via the Pictet-Spengler reaction, which overlaps with Berberine's emission spectrum[3]. Solution: To quench this fixative-induced autofluorescence, ensure sections are thoroughly hydrated in distilled water prior to staining[4]. Alternatively, switch to Carnoy's Formula A, which preserves mast cell granules without inducing amine fluorescence[3].

Q: How can I prove that the fluorescent signal I am seeing is actually heparin and not an artifact? A: You must build a self-validating system into your workflow. Because Berberine binding at low pH is highly specific to sulfated glycosaminoglycans, you can validate the signal by counterstaining the same section with [5]. Alcian blue will demonstrate metachromasia in the exact same cells, confirming the presence of heparin without displacing the strongly bound Berberine[4].

Section 3: Quantitative Data Summary

The table below summarizes the critical relationship between buffer pH, target ionization, and the resulting signal-to-noise ratio in Natural Yellow 18 staining workflows.

| Buffer pH | Target Ionization State (Heparin) | Competitor Ionization State (Carboxyls/HA) | Signal-to-Noise Ratio | Resulting Fluorescence |

| pH 1.0 - 2.0 | Fully Ionized (-) | Fully Protonated (Neutral) | Excellent | Highly specific to mast cells |

| pH 3.0 - 4.0 | Fully Ionized (-) | Mostly Protonated (Neutral) | Good | Specific to mast cells |

| pH 5.0 - 6.0 | Fully Ionized (-) | Ionized (-) | Poor | High background (Cartilage & Matrix) |

Section 4: Validated Experimental Protocol

Follow this step-by-step methodology to achieve high-contrast, low-background staining of mast cells using Natural Yellow 18[3].

Reagent Preparation:

-

Staining Solution: Prepare a 0.02% (w/v) aqueous solution of Natural Yellow 18 (Berberine Sulfate). Adjust the pH to 4.0 using 0.1M HCl.

-

Wash Buffer: Distilled water adjusted to pH 4.0.

Step-by-Step Methodology:

-

Deparaffinization & Hydration: Deparaffinize formalin-fixed or Carnoy-fixed sections through xylene and graded alcohols down to distilled water. Critical Step: Prolonged hydration (5-10 minutes) is required if PFA was used, to quench endogenous amine autofluorescence.

-

Primary Staining: Submerge the slides in the 0.02% Natural Yellow 18 solution (pH 4.0) for exactly 20 minutes at room temperature.

-

Differentiation (Washing): Rinse the slides thoroughly in the pH 4.0 Wash Buffer for 3 changes, 2 minutes each. Do not use neutral pH water, as this will rapidly increase non-specific background binding.

-

Self-Validation Counterstain (Optional): Counterstain with Alcian Blue 8GX (pH 1.0) for 15 minutes to verify metachromatic specificity of the mast cells.

-

Mounting: Mount directly in an aqueous, non-fluorescing mounting medium (e.g., glycerol-based). Avoid prolonged alcohol dehydration, which can extract the cationic dye from the granules.

-

Imaging: Examine under a fluorescence microscope using a UG-1 excitation filter (approx. 365-420 nm) and a barrier filter excluding light below 410 nm[3]. Mast cells will exhibit brilliant yellow fluorescence against a dark background.

References

-

Dimlich, R. V., Meineke, H. A., Reilly, F. D., & McCuskey, R. S. (1980). "The fluorescent staining of heparin in mast cells using berberine sulfate: compatibility with paraformaldehyde or o-phthalaldehyde induced fluorescence and metachromasia." Stain Technology, 55(4), 217-223. Available at: [Link]

-

Berlin, G., & Enerbäck, L. (1984). "The dynamics of mast cell secretion studied by vital berberine staining." International Archives of Allergy and Applied Immunology, 14(3-4), 401-404. Available at:[Link]

-

Walls, A. F., et al. "Identification of Mast Cells and Mast Cell Subpopulations." Methods in Molecular Biology. Available at: [Link]

Sources

- 1. Berberine Chloride Form Fluorescent stain [sigmaaldrich.com]

- 2. The dynamics of mast cell secretion studied by vital berberine staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The fluorescent staining of heparin in mast cells using berberine sulfate: compatibility with paraformaldehyde or o-phthalaldehyde induced fluorescence and metachromasia - PubMed [pubmed.ncbi.nlm.nih.gov]

resolving Natural Yellow 18 autofluorescence overlap in multiplex assays

A Guide to Resolving Autofluorescence Overlap in Multiplex Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the complexities of multiplex fluorescence imaging. This guide provides in-depth troubleshooting strategies and foundational knowledge to address a common challenge: separating the signal of Natural Yellow 18 (Berberine) from endogenous tissue autofluorescence.

Fundamental Concepts: Understanding the Challenge

What is Natural Yellow 18? Natural Yellow 18, scientifically known as Berberine, is a naturally occurring alkaloid isolated from various plants.[1][2][3] It is intrinsically fluorescent and often used in biological research for its ability to stain certain cellular components, particularly mitochondria, and for its antineoplastic and antimicrobial properties.[1][4][5] Its fluorescence emission typically peaks in the yellow-green region of the spectrum (~514-555 nm) following excitation with blue or UV light (~421-431 nm).[6]

What is Autofluorescence? Autofluorescence is the natural emission of light by biological structures when they absorb light.[7][8] It is not a result of specific fluorescent labeling. Common sources include:

-

Endogenous Molecules: Molecules like NADH, flavins, collagen, and elastin are inherently fluorescent.[8]

-

Lipofuscin: These are granules of pigmented waste products that accumulate in aging cells and are highly autofluorescent across a broad spectrum.[8][9]

-

Fixation-Induced Fluorescence: Aldehyde fixatives such as formalin and paraformaldehyde (PFA) can react with proteins and other biomolecules to create fluorescent products.[7][8][10] This is a major contributor to background in FFPE tissues.

The primary issue is that the broad emission spectrum of these autofluorescent elements often overlaps significantly with the green and yellow channels, directly interfering with the signal from fluorophores like Natural Yellow 18.[11]

Frequently Asked Questions (FAQs)

Q1: How do I know if autofluorescence is interfering with my Natural Yellow 18 signal?

The most critical step is to include an unstained control in your experiment. Prepare a tissue section using the exact same fixation, processing, and mounting protocol but omit all fluorescent labels. Image this section using the same filter settings and exposure times you use for Natural Yellow 18. Any signal you detect is autofluorescence.[10] If this signal is bright and appears in the same channel as your Natural Yellow 18 stain, you have an overlap issue.

Q2: My unstained control is very bright in the yellow-green channel. What is the most likely cause?

This is commonly caused by aldehyde fixation (formalin or PFA), which induces fluorescence that is particularly strong in the blue, green, and red spectral ranges.[7] If you are working with aged tissue, especially from the brain or retina, highly fluorescent lipofuscin granules are another major culprit.[8][9]

Q3: Can I just increase the concentration of Natural Yellow 18 to overpower the background?

While tempting, this approach is not recommended. Increasing fluorophore concentration can lead to non-specific binding and higher background from the reagent itself, making it difficult to distinguish true signal from noise.[12][13] The best practice is to first reduce the background signal.

Q4: Are there fixatives that cause less autofluorescence than formalin?

Yes. If your experimental design allows, using chilled organic solvents like methanol or ethanol for fixation can significantly reduce autofluorescence compared to aldehyde cross-linkers.[7][10] Among aldehyde fixatives, glutaraldehyde is known to cause the most autofluorescence, followed by paraformaldehyde and then formaldehyde.[7][14] Minimizing fixation time can also help.[14]

Troubleshooting Guides & Protocols

Guide 1: Optimizing Your Experimental Workflow

The most effective way to combat autofluorescence is to prevent its generation in the first place.

Core Principle: Experimental choices made during sample preparation have a profound impact on the level of background autofluorescence. By optimizing these early steps, you can significantly improve your signal-to-noise ratio.

Key Strategies & Causality:

-

Perfusion: For animal studies, perfusing the tissue with PBS prior to fixation is highly effective at removing red blood cells.[10][14] The heme groups within these cells are a significant source of autofluorescence.[14]

-

Fixative Choice: As mentioned in the FAQs, aldehyde fixatives induce fluorescence by creating chemical cross-links.[7] If your antibodies and targets are compatible, switching to a chilled methanol or ethanol fixation protocol can be a simple and effective solution.[8][10]

-

Fixation Time: Over-fixation increases autofluorescence.[13] It's crucial to fix samples for the minimum time required to preserve tissue morphology. This time should be optimized for your specific tissue type and size.

Workflow Diagram: Proactive Autofluorescence Reduction

Caption: Overlap between autofluorescence and different fluorophores.

Recommended Strategy:

-

Characterize Autofluorescence: Use your unstained control to identify the spectral range of your tissue's autofluorescence.

-

Isolate Natural Yellow 18: If Natural Yellow 18 is your primary target, try to minimize the number of other fluorophores in adjacent green/yellow channels.

-

Shift to Red: Assign other markers in your panel to fluorophores that emit in the red (>620 nm) and far-red (>650 nm) regions, where autofluorescence is significantly lower. [10][14] Table: Alternative Fluorophore Selection

| Spectral Channel | Problematic Region (High Autofluorescence) | Recommended Alternatives (Lower Autofluorescence) |

| Green/Yellow | Natural Yellow 18, FITC, Alexa Fluor 488 | Use this channel for abundant targets only if necessary. |

| Orange/Red | Alexa Fluor 555, Cy3, Texas Red, ATTO 550 [15] | |

| Far-Red | Alexa Fluor 647, Cy5, ATTO 647N [15] | |

| Near-Infrared | Alexa Fluor 750, Cy7 |

Guide 4: Computational Correction with Spectral Unmixing

For the most challenging cases, spectral unmixing provides a powerful computational solution to separate overlapping signals.

Core Principle: Spectral imaging systems capture fluorescence emission across a continuous spectrum, rather than just in discrete channels. This creates a unique "spectral signature" for each fluorophore and for the background autofluorescence. [16]Spectral unmixing algorithms then use these signatures to mathematically calculate the contribution of each component to every pixel in the image, effectively separating them. [17][18]

-

Acquire Reference Spectra: This is the most critical step. You must acquire images of single-stained controls for each fluorophore in your panel, including Natural Yellow 18.

-

Autofluorescence Signature: Crucially, you must also acquire an image of an unstained tissue section. This provides the algorithm with the unique spectral signature of the autofluorescence in your sample. [19][20]2. Acquire Multiplex Image: Image your fully stained slide using the same spectral imaging settings.

-

-

Perform Unmixing: In your imaging software (e.g., HALO, inForm, ZEN), use the spectral unmixing tool.

-

Define your reference spectra (Natural Yellow 18, other fluorophores, and the autofluorescence signature).

-

Apply the algorithm to your multiplex image.

-

-

Analyze Results: The software will generate new images where the signals are separated. You will have a specific channel for Natural Yellow 18, a channel for the autofluorescence, and channels for your other markers. You can then turn off the autofluorescence channel for a clean, quantitative analysis of your target signals. [20][21] Workflow Diagram: Spectral Unmixing Process

Caption: Workflow for isolating signals using spectral unmixing.

Validation: The success of spectral unmixing is highly dependent on the quality of the reference spectra. Ensure your single-stain controls are prepared and imaged under identical conditions to your multiplex sample.

References

-

Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare.com. Available at: [Link]

-